4-{[(1,5-Dimethyl-1H-pyrazol-3-YL)amino]methyl}benzene-1,3-diol
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Overview
Description
4-{[(1,5-Dimethyl-1H-pyrazol-3-YL)amino]methyl}benzene-1,3-diol is a compound that features a pyrazole ring attached to a benzene ring through an aminomethyl linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{[(1,5-Dimethyl-1H-pyrazol-3-YL)amino]methyl}benzene-1,3-diol typically involves the reaction of 1,5-dimethyl-1H-pyrazole with 4-formylbenzene-1,3-diol in the presence of a suitable catalyst. The reaction is carried out under reflux conditions in an appropriate solvent such as ethanol or methanol. The product is then purified using standard techniques such as recrystallization or column chromatography .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for large-scale synthesis .
Chemical Reactions Analysis
Types of Reactions
4-{[(1,5-Dimethyl-1H-pyrazol-3-YL)amino]methyl}benzene-1,3-diol undergoes various types of chemical reactions, including:
Oxidation: The hydroxyl groups on the benzene ring can be oxidized to form quinones.
Reduction: The nitro group, if present, can be reduced to an amino group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and hydrogen gas (H2) in the presence of a palladium catalyst are commonly used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br2) or nitric acid (HNO3) under acidic conditions.
Major Products Formed
Oxidation: Formation of quinones.
Reduction: Formation of amino derivatives.
Substitution: Formation of halogenated or nitrated derivatives.
Scientific Research Applications
4-{[(1,5-Dimethyl-1H-pyrazol-3-YL)amino]methyl}benzene-1,3-diol has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 4-{[(1,5-Dimethyl-1H-pyrazol-3-YL)amino]methyl}benzene-1,3-diol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can lead to changes in cellular signaling pathways and biological responses .
Comparison with Similar Compounds
Similar Compounds
- 3-(1,5-Dimethyl-1H-pyrazol-3-yl)phenol
- 4-(1,5-Dimethyl-1H-pyrazol-3-yl)aniline
- 2-(1,5-Dimethyl-1H-pyrazol-3-yl)benzoic acid
Uniqueness
4-{[(1,5-Dimethyl-1H-pyrazol-3-YL)amino]methyl}benzene-1,3-diol is unique due to the presence of both hydroxyl and aminomethyl groups on the benzene ring, which can lead to distinct chemical reactivity and biological activity compared to similar compounds. The combination of these functional groups allows for versatile modifications and applications in various fields .
Properties
Molecular Formula |
C12H15N3O2 |
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Molecular Weight |
233.27 g/mol |
IUPAC Name |
4-[[(1,5-dimethylpyrazol-3-yl)amino]methyl]benzene-1,3-diol |
InChI |
InChI=1S/C12H15N3O2/c1-8-5-12(14-15(8)2)13-7-9-3-4-10(16)6-11(9)17/h3-6,16-17H,7H2,1-2H3,(H,13,14) |
InChI Key |
CMZOEUXHCJXRKQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NN1C)NCC2=C(C=C(C=C2)O)O |
Origin of Product |
United States |
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